molecular formula C16H13NO3 B1373024 6-(benzyloxy)-1H-indole-3-carboxylic acid CAS No. 24370-74-9

6-(benzyloxy)-1H-indole-3-carboxylic acid

Cat. No.: B1373024
CAS No.: 24370-74-9
M. Wt: 267.28 g/mol
InChI Key: BZTJFYMDTZJVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(benzyloxy)-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C16H13NO3 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

6-(benzyloxy)-1H-indole-3-carboxylic acid and its derivatives have been the subject of extensive research due to their significance in chemistry and potential biological applications. A study by Marchelli, Hutzinger, & Heacock (1969) details the synthesis of hydroxyindole-3-carboxylic acids, starting from benzyloxyindoles, emphasizing their importance in biology and medicine. This research also highlights the metabolic processes involving indole compounds in plants and animals.

Biological Activities and Applications

The biological activities of this compound derivatives have been a focus of various studies. Ren (2007) discusses the synthesis of furfuryl 6-benzyloxy-1H-indole-2-carboxylate derivatives and their inhibitory activities against Pyricularia oryzae, a plant pathogen (Ren, 2007). This research suggests potential agricultural applications in disease control. Additionally, Jain et al. (2005) explored the synthesis of 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides, which are key intermediates for pharmacologically active compounds, indicating possible medicinal applications (Jain et al., 2005).

Advanced Materials and Sensor Applications

This compound derivatives have also found applications in advanced material science. Wan et al. (2014) reported a novel spiropyran that responds to extreme acid and alkali, with an "on-off-on" switch, indicating potential use in sensor technology and biological imaging under extreme pH conditions (Wan et al., 2014).

Properties

IUPAC Name

6-phenylmethoxy-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-16(19)14-9-17-15-8-12(6-7-13(14)15)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTJFYMDTZJVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676505
Record name 6-(Benzyloxy)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24370-74-9
Record name 6-(Benzyloxy)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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